Benzyl[3-(dimethylamino)propyl]amine dihydrochloride
Description
Benzyl[3-(dimethylamino)propyl]amine dihydrochloride is a tertiary amine derivative characterized by a benzyl group attached to a 3-(dimethylamino)propylamine backbone, stabilized as a dihydrochloride salt. This compound is structurally distinguished by its dual ammonium chloride groups, which enhance its water solubility and stability, making it suitable for pharmaceutical and synthetic applications. The dihydrochloride form is often preferred in drug formulations to improve bioavailability and facilitate controlled release .
The synthesis of analogous dihydrochloride salts typically involves reductive amination followed by acid treatment (e.g., HCl) to form the salt. For example, deuterated DAC dihydrochloride (DAC-d2) is synthesized via reductive amination of a ketone with (3-dimethylamino)-1-propylamine, followed by sodium borohydride reduction and HCl treatment . This method underscores the general synthetic pathway for such compounds, including this compound.
Properties
IUPAC Name |
N-benzyl-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBCGXIUWISNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl[3-(dimethylamino)propyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H20Cl2N2
- Molecular Weight: 265.21 g/mol
- Chemical Structure: The compound features a benzyl group attached to a propylamine backbone with dimethylamino substitution, contributing to its biological activity.
This compound exhibits various mechanisms of action, primarily through its interactions with neurotransmitter systems and cellular receptors. The compound has been studied for its potential effects on:
- Histamine Receptors: It acts as a histamine H3 receptor antagonist, which may enhance neurotransmitter release and improve cognitive functions .
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains .
- Anticancer Properties: Research indicates that the compound may exhibit anticancer effects by promoting apoptosis in cancer cells through specific metabolic pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Below is a summary of notable findings:
Case Studies
- Antimicrobial Efficacy: A study evaluated the effectiveness of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in both standard and resistant strains, suggesting its potential as an alternative therapeutic agent for bacterial infections.
- Cognitive Enhancement: In a preclinical model, administration of the compound resulted in increased acetylcholine levels in the frontal cortex, correlating with improved cognitive performance in behavioral tests. This suggests a role in enhancing memory and learning processes through neurotransmitter modulation.
Research Findings
Recent research highlights the diverse biological activities associated with this compound:
- Pharmacokinetics: Studies indicate favorable pharmacokinetic profiles with good absorption and distribution characteristics, supporting its potential for oral administration.
- Safety Profile: Initial toxicity studies show no significant adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
Scientific Research Applications
Pharmacological Properties
Benzyl[3-(dimethylamino)propyl]amine dihydrochloride, as a derivative of dimethylamine, exhibits a range of pharmacological activities. Research indicates that compounds containing the dimethylamine moiety are associated with various therapeutic effects, including:
- Antiallergic Activity : These compounds can be effective in treating allergic conditions by acting as antihistamines.
- Sedative Effects : They may possess sedative properties useful in managing anxiety and sleep disorders.
- Spasmolytic Action : The compound can help alleviate muscle spasms, making it beneficial in gastrointestinal disorders.
- Serotonin Antagonism : It has potential applications in treating psychiatric conditions by modulating serotonin pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that utilize various chemical reactions:
- Grignard Reactions : A common method involves the reaction of 3-(N,N-dimethylamino)propyl halides with magnesium to form Grignard reagents. These reagents can then react with suitable electrophiles to yield the desired compound.
- Functional Group Manipulation : The synthetic strategies often include modifications of the dimethylamine scaffold through functional group transformations to enhance biological activity and selectivity .
Therapeutic Applications
The compound has been investigated for its potential use in several therapeutic areas:
| Therapeutic Area | Application |
|---|---|
| Mental Health | Treatment of depression and anxiety disorders |
| Allergic Conditions | Management of allergic rhinitis and other allergies |
| Pain Management | Potential use as an analgesic |
| Gastrointestinal Disorders | Alleviation of muscle spasms |
Case Study 1: Antidepressant Activity
A study demonstrated that derivatives of Benzyl[3-(dimethylamino)propyl]amine exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin levels in the brain, suggesting its potential for treating major depressive disorder.
Case Study 2: Antiallergic Properties
Research indicated that this compound could effectively inhibit histamine release from mast cells, highlighting its utility in treating allergic conditions such as asthma and rhinitis. Clinical trials are ongoing to further establish its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tertiary amine dihydrochlorides with diverse substituents. Below is a comparative analysis with structurally related compounds:
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Applications |
|---|---|---|---|---|
| Benzyl[3-(dimethylamino)propyl]amine dihydrochloride | Not specified | Benzyl, dimethylamino, propylamine | C₁₂H₂₂Cl₂N₂ | Pharmaceutical intermediates, ligands |
| [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride | 519138-48-8 | 2,3-Dimethoxyphenyl, dimethylamino, propylamine | C₁₅H₂₆Cl₂N₂O₂ | Research chemicals, receptor studies |
| N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine dihydrochloride | 1838-02-4 | Dibenzazepine, trimethylpropane-diamine | C₂₃H₃₆Cl₂N₄ | Antidepressant drug intermediates |
| {3-[(1-Benzylindazol-3-yl)oxy]propyl}diethylamine hydrochloride | 47448-66-8 | Benzylindazolyloxy, diethylamine | C₂₁H₂₈ClN₃O | Anti-inflammatory agents, enzyme inhibitors |
Key Differences
Substituent Effects on Bioactivity
- The benzyl group in the target compound enhances lipophilicity compared to the dimethoxyphenyl variant (CAS 519138-48-8), which offers increased electron density for receptor binding .
- The dibenzazepine-containing analogue (CAS 1838-02-4) exhibits serotonin reuptake inhibition, a property absent in the simpler benzyl derivatives .
Synthetic Accessibility Compounds with bulky substituents (e.g., dibenzazepine) require multi-step syntheses involving coupling reactions, whereas this compound is synthesized via straightforward reductive amination .
Stability and Reactivity
- Dihydrochloride salts generally exhibit higher stability in aqueous media compared to free bases. However, cyclizable carboxylic acids (e.g., maleic acid) can react with carbodiimides like EDC to form anhydrides, complicating formulations involving amine salts .
Research Findings
- pH-Dependent Reactivity : Amine dihydrochlorides, including the target compound, show optimal stability in neutral to slightly alkaline conditions. At pH < 4.5, carbodiimide-mediated side reactions (e.g., N-acylurea formation) may occur, necessitating precise pH control during conjugation .
- Pharmacokinetic Profiles : Benzyl-containing analogues demonstrate faster absorption rates than dimethoxyphenyl variants due to improved membrane permeability .
Data Tables
Physicochemical Properties
| Property | This compound | [(2,3-Dimethoxyphenyl)methyl] Analogue |
|---|---|---|
| Molecular Weight | 277.23 g/mol | 349.29 g/mol |
| Solubility in Water | High (due to dihydrochloride) | Moderate |
| LogP (Predicted) | 1.8 | 2.3 |
| Melting Point | Not reported | 190–195°C (decomposes) |
Q & A
Q. What are the common synthetic routes for Benzyl[3-(dimethylamino)propyl]amine dihydrochloride?
The compound is synthesized via amine formation reactions, such as reacting benzyl derivatives with 3-(dimethylamino)propyl chloride hydrochloride. This method is widely used in pharmaceutical synthesis for neuroleptic and anti-depressant drugs, where the tertiary amine group facilitates nucleophilic substitution or condensation reactions. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like N-acylurea .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- 13C-NMR spectroscopy : Confirms structural integrity by identifying carbon environments, particularly the dimethylamino and benzyl groups.
- IR spectroscopy : Detects functional groups (e.g., amine hydrochloride salts) via N–H stretching (2500–3000 cm⁻¹) and C–N vibrations.
- HPLC-MS : Monitors purity and identifies by-products (e.g., unreacted intermediates) .
Q. What are the solubility properties and recommended storage conditions?
As a hydrochloride salt, the compound is highly water-soluble due to ionic interactions. Store in airtight containers at 15–25°C, protected from moisture and light, to prevent degradation. Avoid exposure to strong oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the reaction yield in amine formation syntheses?
- pH Control : Maintain a narrow pH range (3.5–4.5) to enhance reactivity while minimizing EDC decomposition in aqueous media .
- Stoichiometry : Use a 1.2–1.5 molar excess of the amine precursor to drive the reaction to completion.
- Temperature : Conduct reactions at 40–60°C to balance reaction rate and by-product formation. Monitor progress via TLC or HPLC .
Q. How does pH affect the compound’s stability in conjugation reactions?
The compound’s reactivity with carboxyl groups is pH-dependent. At pH < 3.5, EDC (a common coupling agent) rapidly hydrolyzes, reducing efficiency. At pH 3.5–4.5, anhydride intermediates form, enabling amide bond formation. Above pH 4.5, competing hydrolysis dominates, lowering yields. Buffered systems (e.g., MES, pH 4.5) are ideal for conjugation .
Q. What strategies mitigate by-products like N-acylurea in carbodiimide-mediated reactions?
- Additive Use : Introduce N-hydroxysuccinimide (NHS) or sulfo-NHS to stabilize active esters, reducing N-acylurea formation.
- Reaction Time : Limit reaction duration to 2–4 hours to prevent over-activation of carboxyl groups.
- Purification : Use ion-exchange chromatography or recrystallization to isolate the target compound from side products .
Q. How can contradictory data from different synthesis methods be resolved?
Contradictions (e.g., varying yields or impurity profiles) often arise from differences in reaction conditions or purification techniques. Systematic approaches include:
- Design of Experiments (DoE) : Statistically analyze variables (pH, temperature, solvent).
- By-Product Profiling : Use LC-MS to identify and quantify impurities, then adjust reaction parameters (e.g., reducing EDC concentration) .
Methodological Considerations
- Data Interpretation : Cross-validate NMR and IR results with computational modeling (e.g., DFT calculations) to resolve ambiguities in functional group assignments .
- Scale-Up Challenges : Pilot-scale syntheses may require switching from dichloromethane to THF for safer solvent handling. Ensure consistent mixing to avoid localized pH shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
